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molecular formula C10H14O3 B1609150 2-Ethoxy-4-(methoxymethyl)phenol CAS No. 5595-79-9

2-Ethoxy-4-(methoxymethyl)phenol

Cat. No. B1609150
M. Wt: 182.22 g/mol
InChI Key: FNEWGEWRECZWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657700

Procedure details

100 g of ethylvanillyl alcohol (4-hydroxy-3-ethoxybenzyl alcohol) are dissolved in 200 ml of methanol. The solution is treated with 10 g of sodium hydrogen sulphate and a knife tip of hydroquinone. The mixture is firstly heated to 50° C. for 2 minutes and left to cool again to room temperature. The methanolic solution is now poured into 85 ml of a saturated sodium hydrogen carbonate solution. The methyl alcohol is distilled off in vacuo, the residue is taken up in toluene, the organic solution is washed neutral with water and evaporated. The residue (95.5 g) is fractionally distilled. There are obtained 61.1 g of chemically and olfactorily pure 4-hydroxy-3-ethoxybenzyl methyl ether; b.p.=77° C./0.03 mmHg; d420 =1.1084; nD20 =1.529.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:3](O)[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1)C.S([O-])(O)(=O)=O.[Na+].[C:20]1(C=CC(O)=CC=1)O.C(=O)([O-])O.[Na+].[CH3:33][OH:34]>>[CH3:33][O:34][CH2:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH2:8][CH3:20])[CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C(C1=CC(OC)=C(O)C=C1)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool again to room temperature
DISTILLATION
Type
DISTILLATION
Details
The methyl alcohol is distilled off in vacuo
WASH
Type
WASH
Details
the organic solution is washed neutral with water
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue (95.5 g) is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
COCC1=CC(=C(C=C1)O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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